molecular formula C20H29NO6 B4699650 8-(3,4,5-triethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(3,4,5-triethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B4699650
M. Wt: 379.4 g/mol
InChI Key: PEUPSCBFXJGQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,4,5-triethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as TEBD, is a chemical compound that has been extensively studied for its potential applications in scientific research. TEBD belongs to a class of compounds known as spirocyclic lactams, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 8-(3,4,5-triethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood, but it is believed to act through a variety of different pathways. One proposed mechanism is through the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. This compound has also been shown to exhibit antibacterial activity by disrupting the cell membrane of bacteria.
Biochemical and physiological effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of bacteria by disrupting their cell membranes. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of certain cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-(3,4,5-triethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane for lab experiments is its wide range of biological activities. This makes it a promising candidate for the development of new drugs. However, one of the main limitations of this compound is its complex synthesis process, which can make it difficult to produce in large quantities. In addition, this compound can be expensive to produce, which can limit its availability for research purposes.

Future Directions

There are many potential future directions for research on 8-(3,4,5-triethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane. One area of research is in the development of new drugs based on the structure of this compound. Researchers could also explore the potential of this compound as a tool for studying the mechanisms of cancer and bacterial growth. In addition, researchers could investigate the potential of this compound for treating other diseases, such as inflammatory disorders. Overall, this compound has the potential to be a valuable tool for scientific research and drug discovery.

Scientific Research Applications

8-(3,4,5-triethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of drug discovery, where this compound has been shown to exhibit a wide range of biological activities. For example, this compound has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities, making it a promising candidate for the development of new drugs.

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3,4,5-triethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO6/c1-4-23-16-13-15(14-17(24-5-2)18(16)25-6-3)19(22)21-9-7-20(8-10-21)26-11-12-27-20/h13-14H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUPSCBFXJGQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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